![molecular formula C9H7N3O6 B14496918 (2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid CAS No. 63948-09-4](/img/structure/B14496918.png)
(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid is an organic compound characterized by the presence of a dinitrophenyl group attached to an imino group, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid typically involves the condensation of 2,4-dinitrophenylhydrazine with pyruvic acid. The reaction is carried out under acidic conditions to facilitate the formation of the imino group. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2,4-diaminophenyl derivatives.
Substitution: Formation of halogenated or sulfonated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of (2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro groups may also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the imino and propanoic acid moieties.
2,4-Diaminophenol: Contains amino groups instead of nitro groups.
2,4-Dinitrobenzoic acid: Contains a carboxylic acid group attached directly to the phenyl ring.
Uniqueness
(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid is unique due to the presence of both the imino and propanoic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for diverse applications in various fields of research.
Eigenschaften
CAS-Nummer |
63948-09-4 |
|---|---|
Molekularformel |
C9H7N3O6 |
Molekulargewicht |
253.17 g/mol |
IUPAC-Name |
2-(2,4-dinitrophenyl)iminopropanoic acid |
InChI |
InChI=1S/C9H7N3O6/c1-5(9(13)14)10-7-3-2-6(11(15)16)4-8(7)12(17)18/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
NIXYNDSYGVOHPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


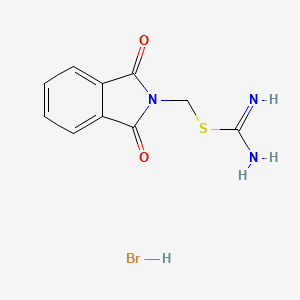


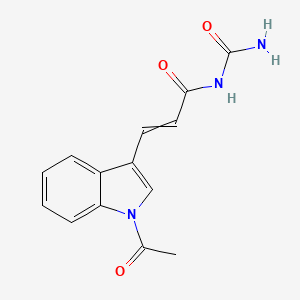
![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)
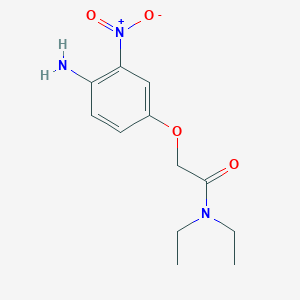
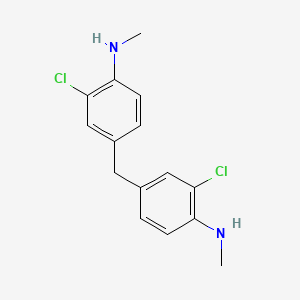
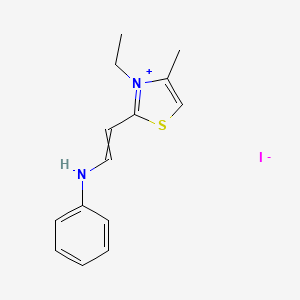


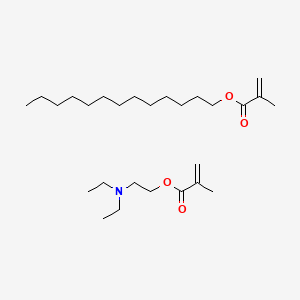
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-](/img/structure/B14496905.png)
![1-[(Methylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14496915.png)

